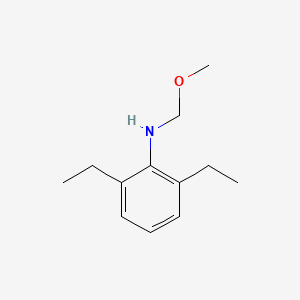

2,6-Diethyl-N-(methoxymethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-diethyl-N-(methoxymethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-10-7-6-8-11(5-2)12(10)13-9-14-3/h6-8,13H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHHMZDLAILAIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598803 | |

| Record name | 2,6-Diethyl-N-(methoxymethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39180-88-6 | |

| Record name | 2,6-Diethyl-N-(methoxymethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Metabolite and Its Role in Biotransformation Studies

The primary scholarly significance of 2,6-Diethyl-N-(methoxymethyl)aniline stems from its role as a metabolite in the biotransformation of chloroacetanilide herbicides, most notably Alachlor (B1666766). nih.gov Alachlor, chemically known as 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide, is a widely used pre-emergent herbicide. psecommunity.orgepa.gov Understanding its fate in the environment and in biological systems is a critical area of research.

When Alachlor is metabolized by microorganisms in soil or by enzymes in living organisms, it undergoes a series of degradation steps. psecommunity.org One of the identified metabolic pathways involves the transformation of Alachlor into this compound. koreascience.kr For example, studies on the soil fungus Chaetomium globosum have identified this compound as one of four major organic metabolites produced during the degradation of alachlor. koreascience.kr

This compound is also relevant to the metabolism of butachlor (B1668075), a structurally similar herbicide. nih.govresearchgate.net The study of such metabolites is crucial for several reasons:

Environmental Fate: Tracking the formation and subsequent degradation of metabolites like this compound helps in assessing the persistence and environmental impact of the parent herbicide.

Toxicological Assessment: Understanding the complete metabolic pathway is necessary to evaluate the potential effects of not just the parent compound, but also its various breakdown products.

Bioremediation: Identifying the microorganisms and enzymatic pathways involved in the degradation of herbicides to intermediates like this compound can inform strategies for the bioremediation of contaminated sites. psecommunity.orgnih.gov

Table 2: Role as a Metabolite

| Parent Compound | Chemical Name | Classification | Metabolic Role of this compound |

|---|---|---|---|

| Alachlor | 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide | Herbicide | Key intermediate in microbial degradation pathways. koreascience.kr |

| Butachlor | N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide | Herbicide | Structurally related, with analogous metabolic pathways being studied. koreascience.krnih.gov |

Overview of Current Research Trajectories and Scholarly Significance

Methodologies for Laboratory Synthesis from Precursor Compounds

The laboratory synthesis of this compound can be strategically designed as a multi-step process commencing from haloacetanilide precursors. This approach allows for the systematic construction of the target molecule through a series of controlled reduction and substitution reactions.

Directed Reduction and Substitution Reactions from Haloacetanilide Precursors

A plausible synthetic route to this compound from a haloacetanilide precursor, such as 2-chloro-N-(2,6-diethylphenyl)acetamide, involves a two-step transformation. The initial and crucial step is the reduction of the amide functionality to an amine. Subsequently, the resulting secondary amine can be N-alkylated to introduce the methoxymethyl group.

The reduction of the acetamide (B32628) group in N-(2,6-diethylphenyl)acetamide to yield 2,6-diethylaniline is a key transformation. Strong reducing agents are typically required for this conversion. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of amides to their corresponding amines. The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Following the successful synthesis of the core 2,6-diethylaniline structure, the final step involves the introduction of the N-(methoxymethyl) moiety. This can be achieved through a nucleophilic substitution reaction. A common reagent for this transformation is chloromethyl methyl ether (CH₃OCH₂Cl). The reaction is typically performed in the presence of a non-nucleophilic base, such as sodium hydride (NaH) or a tertiary amine like triethylamine (B128534) (Et₃N), to deprotonate the aniline (B41778) nitrogen, thereby increasing its nucleophilicity. The deprotonated aniline then attacks the electrophilic carbon of chloromethyl methyl ether, displacing the chloride ion and forming the desired N-(methoxymethyl) bond.

| Step | Reactant | Reagent(s) | Product |

| 1 | N-(2,6-diethylphenyl)acetamide | 1. LiAlH₄ 2. H₂O | 2,6-Diethylaniline |

| 2 | 2,6-Diethylaniline | 1. NaH 2. CH₃OCH₂Cl | This compound |

Mechanistic Analysis of Transformation Routes

The mechanism of amide reduction by LiAlH₄ involves the initial nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate. The lone pair of electrons on the nitrogen atom then assists in the expulsion of the oxygen atom, which is coordinated to the aluminum species, resulting in the formation of an iminium ion. A second hydride ion from another molecule of LiAlH₄ then attacks the iminium carbon, reducing it to the final amine product. A final aqueous workup is necessary to hydrolyze the aluminum-nitrogen and aluminum-oxygen bonds and liberate the free amine.

The N-methoxymethylation of 2,6-diethylaniline with chloromethyl methyl ether proceeds via a standard Sₙ2 mechanism. The base first abstracts a proton from the nitrogen atom of the aniline, generating a highly nucleophilic anilide anion. This anion then acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of chloromethyl methyl ether. The reaction proceeds through a backside attack, leading to the displacement of the chloride leaving group and the formation of the N-C bond, yielding the final product, this compound. The steric hindrance from the two ethyl groups at the ortho positions of the aniline can influence the reaction rate, potentially requiring more forcing conditions for the reaction to proceed efficiently.

N-Alkylation Principles Applied to Related Aniline Systems

The principles of N-alkylation are fundamental to the synthesis of a wide variety of substituted anilines. Catalytic reductive amination is a particularly powerful and widely used method for this purpose.

Catalytic Reductive Amination for N-Alkyl Analogs

Catalytic reductive amination is a versatile one-pot method for the N-alkylation of amines. This process involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. For the synthesis of N-alkyl analogs of 2,6-diethylaniline, this sterically hindered primary amine can be reacted with various aldehydes or ketones in the presence of a reducing agent and often a catalyst.

For instance, the synthesis of N-ethyl-2,6-diethylaniline can be achieved by reacting 2,6-diethylaniline with acetaldehyde. The initial reaction forms an imine intermediate. This intermediate is then reduced to the secondary amine. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂ with a metal catalyst like Pd/C or PtO₂).

| Amine | Carbonyl Compound | Reducing Agent/Catalyst | Product |

| 2,6-Diethylaniline | Acetaldehyde | H₂/Pd-C | N-Ethyl-2,6-diethylaniline |

| 2,6-Diethylaniline | Acetone | NaBH₃CN | N-Isopropyl-2,6-diethylaniline |

| Aniline | Formaldehyde (B43269) | HCOOH (Eschweiler-Clarke) | N,N-Dimethylaniline |

Optimization of Reaction Conditions and Selectivity in Alkylation

The optimization of reaction conditions is crucial for achieving high yields and selectivity in N-alkylation reactions, particularly with sterically hindered anilines like 2,6-diethylaniline. Key parameters that can be adjusted include the choice of catalyst, reducing agent, solvent, temperature, and pressure.

For catalytic reductive amination, the choice of catalyst and reducing agent is paramount. For example, palladium on carbon (Pd/C) is a common and effective catalyst for hydrogenation. The choice of reducing agent can also influence the outcome. Sodium cyanoborohydride (NaBH₃CN) is often preferred over sodium borohydride (NaBH₄) because it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound, thus minimizing side reactions such as the reduction of the aldehyde or ketone.

The steric hindrance presented by the two ortho-ethyl groups in 2,6-diethylaniline can significantly slow down the rate of N-alkylation. To overcome this, more forcing reaction conditions, such as higher temperatures or pressures, may be necessary. However, these conditions can also lead to undesired side reactions, such as over-alkylation to form tertiary amines or C-alkylation of the aromatic ring. Therefore, a careful balance of reaction parameters is required to achieve the desired mono-N-alkylation product with high selectivity. The use of more active catalyst systems, such as those based on iridium or ruthenium, has also been explored to facilitate the N-alkylation of sterically hindered anilines under milder conditions.

Ether Formation Reactions Pertinent to the Methoxymethyl Moiety

The formation of the methoxymethyl ether linkage on the nitrogen atom is a critical step in the synthesis of this compound. This transformation falls under the broader category of N-alkoxymethylation reactions.

The most common method for introducing a methoxymethyl group onto a nitrogen atom is through the use of chloromethyl methyl ether (MOM-Cl). As previously discussed, this reaction typically proceeds via an Sₙ2 mechanism in the presence of a base. The choice of base is important to avoid side reactions. Strong, non-nucleophilic bases like sodium hydride are effective, as are hindered tertiary amines.

An alternative approach involves the reaction of the aniline with a mixture of formaldehyde and methanol (B129727) in the presence of an acid catalyst. This in situ generation of a methoxymethylating agent can be a milder alternative to the use of the highly reactive and carcinogenic chloromethyl methyl ether. The reaction proceeds through the formation of a hemiaminal intermediate from the aniline and formaldehyde, which is then protonated and subsequently reacts with methanol to form the N-(methoxymethyl)aniline.

Another strategy for forming the N-alkoxymethyl group is to react the aniline with dimethoxymethane (B151124) in the presence of a strong acid catalyst, such as sulfuric acid or a Lewis acid. This method avoids the use of formaldehyde directly.

The reactivity of the aniline is a key factor in these ether formation reactions. The electron-donating nature of the two ethyl groups in 2,6-diethylaniline increases the electron density on the nitrogen atom, making it more nucleophilic. However, the steric bulk of these groups can hinder the approach of the electrophile to the nitrogen atom, thus decreasing the reaction rate. Careful selection of the methoxymethylating agent and reaction conditions is therefore essential to achieve an efficient synthesis of this compound.

Investigation of Williamson Ether Synthesis Analogues

While the classical Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide, its direct application to form an N-C-O linkage in N-alkoxymethylanilines is adapted. A plausible and documented synthetic pathway analogous to this synthesis involves a multi-step process. A key precursor in such a synthesis is often a halomethyl ether, like chloromethyl methyl ether, which can be prepared efficiently and used in subsequent reactions.

A well-established method for the synthesis of related N-alkoxymethyl compounds, such as 2',6'-dialkyl-N-alkoxymethyl-2-chloro-acetanilides, provides a strong model for the synthesis of this compound. ekb.eg This process begins with the reaction of the parent aniline, 2,6-diethylaniline, with formaldehyde in an aqueous solution and an apolar solvent. This step forms the N-oxymethyl intermediate. Following the separation of the organic phase, the N-oxymethyl derivative is then dehydrated, often through azeotropic distillation, to yield an azomethine compound. ekb.eg

The subsequent steps in this patented synthesis involve acylation and alcoholysis. ekb.eg However, for the direct synthesis of this compound, an alternative approach would be the reaction of the sodium salt of 2,6-diethylaniline with chloromethyl methyl ether. This reaction would be a direct analogue of the Williamson ether synthesis, where the anilide anion acts as the nucleophile.

| Reactant 1 | Reactant 2 | Proposed Product | Reaction Type |

| 2,6-Diethylaniline | Formaldehyde, then Methanol | This compound | N-alkoxymethylation |

| Sodium 2,6-diethylanilide | Chloromethyl methyl ether | This compound | Williamson Ether Synthesis Analogue |

This table outlines potential synthetic routes to the target compound based on established chemical principles.

Nucleophilic Substitution Dynamics at the Alkoxymethyl Carbon

The reactivity of the alkoxymethyl group in N-(alkoxymethyl)anilines is of significant interest for further derivatization. The carbon atom of the methoxymethyl group is electrophilic and susceptible to nucleophilic attack. The dynamics of this substitution are influenced by the nature of the nucleophile, the solvent, and the electronic properties of the aniline ring.

The stability of the N-(methoxymethyl) group can be influenced by pH. In acidic conditions, the ether oxygen can be protonated, making the alkoxymethyl carbon more susceptible to nucleophilic attack, potentially leading to cleavage of the C-O bond or substitution of the methoxy (B1213986) group. The steric hindrance provided by the two ortho-ethyl groups in this compound can also play a role in the kinetics of these substitution reactions, potentially slowing the rate of attack at the nitrogen or the alkoxymethyl carbon.

| Substrate | Nucleophile | Potential Product | Factors Influencing Reaction |

| This compound | H₂O (acid-catalyzed) | 2,6-Diethylaniline, Formaldehyde, Methanol | pH, Temperature |

| This compound | R-OH (acid-catalyzed) | 2,6-Diethyl-N-(alkoxymethyl)aniline | Nature of R-group, Catalyst |

| This compound | R-NH₂ | 2,6-Diethyl-N-(aminomethyl)aniline | Nucleophilicity of amine, Steric hindrance |

This interactive table illustrates the potential nucleophilic substitution reactions at the alkoxymethyl carbon.

Advanced Derivatization for Enhanced Spectroscopic Characterization and Mechanistic Elucidation

For Nuclear Magnetic Resonance (NMR) spectroscopy , derivatization is often not necessary for the primary characterization. The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the ethyl groups (a quartet and a triplet), the methylene protons of the N-CH₂-O group (a singlet), and the methoxy protons (a singlet). The ¹³C NMR spectrum would similarly display distinct signals for each carbon atom in the molecule.

For Mass Spectrometry (MS) , the fragmentation pattern of this compound under electron ionization would be expected to show a molecular ion peak. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), the methoxymethyl group (-CH₂OCH₃), and cleavage of the ethyl groups. Derivatization, for instance, by acylation at the nitrogen (following a de-methoxymethylation step), could be used to confirm the structure and to enhance ionization efficiency in certain mass spectrometric techniques.

Infrared (IR) spectroscopy would reveal characteristic absorption bands for the C-H bonds of the aromatic and aliphatic groups, the C-N bond, and the C-O-C ether linkage.

| Spectroscopic Technique | Expected Key Features for this compound | Potential Derivatization for Enhanced Analysis |

| ¹H NMR | Signals for aromatic protons, ethyl groups (quartet and triplet), N-CH₂-O singlet, and O-CH₃ singlet. | Not typically required for basic characterization. |

| ¹³C NMR | Distinct signals for all unique carbon atoms. | Not typically required for basic characterization. |

| Mass Spectrometry (EI-MS) | Molecular ion peak, fragments corresponding to loss of -OCH₃, -CH₂OCH₃, and ethyl groups. | Acylation of the parent aniline after removal of the methoxymethyl group. |

| Infrared (IR) Spectroscopy | C-H (aromatic and aliphatic), C-N, and C-O-C stretching vibrations. | Not typically required. |

This table summarizes the expected spectroscopic data and potential derivatization strategies for the detailed characterization of the title compound.

Biotransformation Pathways in Biological and Environmental Systems

Microbial degradation is a primary factor in the dissipation of chloroacetamide herbicides like Alachlor from the environment. mdpi.com These processes involve several key pathways, including N-dealkylation and oxidative degradation, leading to the formation of various intermediates and metabolites.

N-dealkylation, the removal of an N-alkyl group, is a critical transformation for many organic compounds, including agrochemicals. nih.gov In the microbial degradation of Alachlor, N-dealkylation of the N-(methoxymethyl) group is a principal step. mdpi.com This process can lead to the formation of intermediates such as 2-chloro-N-(2,6-diethylphenyl) acetamide. mdpi.com Further degradation of these intermediates can occur, for instance, the transformation of 2-chloro-N-(2,6-diethylphenyl) acetamide into 2,6-diethylaniline. mdpi.com

One study identified N-(2,6-diethylphenyl) formamide (B127407) as a novel intermediate in the degradation pathway of Alachlor by a single bacterial isolate, Acinetobacter sp. GC-A6. mdpi.com The cleavage of the C-N bond is generally easier in the order of methine > methylene > methyl. nih.gov

Table 1: Intermediates in the N-Dealkylation of Alachlor

| Parent Compound | Intermediate | Subsequent Product |

|---|---|---|

| Alachlor | 2-chloro-N-(2,6-diethylphenyl) acetamide | 2,6-diethylaniline |

This table summarizes key intermediates formed during the N-dealkylation biotransformation pathway of Alachlor.

Oxidative degradation is another significant pathway in the biotransformation of Alachlor. These reactions, often catalyzed by enzymes like cytochrome P450 monooxygenases, can introduce hydroxyl groups or lead to the oxidation of alkyl substituents on the aniline ring. nih.govnih.govmdpi.com

Degradation of Alachlor can occur via the oxidation of the arylethyl group, N-dealkylation, cyclization, and cleavage of the benzene (B151609) ring. nih.gov Common byproducts identified from oxidative processes include hydroxylated Alachlor isomers, 2-chloro-2'-acetyl-6'-ethyl-N-(methoxymethyl)-acetanilide, and N-(2,6-diethylphenyl)-methyleneamine. nih.gov The formation of acidic metabolites, such as [(2,6-diethylphenyl)(methoxymethyl)amino]-oxoacetic acid (an oxanilic acid) and 2-[[(2,6-diethylphenyl)methoxy]methylamino]-2-oxoethanesulfonic acid (a sulfonic acid), has also been observed. usda.gov These polar metabolites have been detected in groundwater, indicating their mobility in the environment. usda.gov

Reductive dechlorination is a key initial breakdown mechanism for chloroacetanilide herbicides, particularly under anaerobic conditions. nih.gov This process involves the removal of a chlorine atom from the chloroacetyl group, significantly altering the molecule's properties. dss.go.th

The reaction can be facilitated by various means, including zero-valent iron (ZVI). dss.go.thresearchgate.net In this process, the iron metal surface provides the necessary reduction potential. dss.go.th The primary product of this reaction is the dechlorinated version of the parent compound, such as N-(2,6-diethylphenyl)-N-(methoxymethyl) acetamide, which is formed from Alachlor. dss.go.thresearchgate.net Studies have shown that this reaction often follows first-order kinetics. dss.go.th For example, using granular iron, the first-order degradation rate constant for a 10 mg/L solution of Alachlor was found to be 0.12 h⁻¹. dss.go.th Nanoscale zero-valent iron (NZVI) has been shown to degrade Alachlor rapidly and completely, with surface area-normalized rate constants significantly higher than those for microscale iron. researchgate.net

This dechlorination can also be achieved through electrochemical methods, where a high conversion yield of the parent herbicide can be achieved, forming the dechlorinated derivative as the main byproduct. researchgate.netscispace.com

Chemical Degradation Kinetics and Mechanistic Studies

While microbial metabolism is the primary degradation mechanism, chemical hydrolysis can also contribute to the transformation of chloroacetamide compounds. usda.gov The rate of this hydrolysis is significantly influenced by pH.

Under acidic conditions (e.g., pH 4.0), the degradation rate of parent compounds like Alachlor can be influenced by various factors. orientjchem.org While specific mechanistic studies on the acid-catalyzed hydrolysis of this compound are not extensively detailed in the provided results, the general principles suggest that protonation of the amide or ether linkage could facilitate nucleophilic attack by water, leading to the cleavage of the N-(methoxymethyl) group or other susceptible bonds.

The degradation of chloroacetanilides can be accelerated under alkaline conditions. orientjchem.org For instance, the photocatalytic degradation rate of Alachlor was found to be at its maximum at a pH of 10.0. orientjchem.org Base-catalyzed hydrolysis typically involves the nucleophilic attack of a hydroxide (B78521) ion on an electrophilic center of the molecule. In the case of Alachlor and its derivatives, this could lead to the cleavage of the amide bond or substitution of the chlorine atom. The reaction of chloroacetanilide herbicides with sodium bisulfite, which is accelerated with increasing pH, follows an SN2 nucleophilic substitution mechanism, where the chlorine is replaced by sulfite. nih.gov

Table 2: Factors Influencing Chemical Degradation of Alachlor

| Condition | Effect on Degradation Rate | Reference |

|---|---|---|

| Increasing Temperature (40°C to 70°C) | Increase | orientjchem.org |

| Increasing pH (4.0 to 8.0) | Decrease | orientjchem.org |

| High Alkaline pH (10.0) | Maximum Rate | orientjchem.org |

| Presence of Fe²⁺, Cu²⁺ Cations | Increase | orientjchem.org |

This table outlines various environmental and chemical factors and their observed effect on the degradation rate of the parent compound, Alachlor.

Nucleophilic Attack Mechanisms on Relevant Functional Groups

While specific studies on the nucleophilic attack mechanisms of this compound are not extensively documented, the principles of nucleophilic aromatic substitution (SNAr) on analogous aniline and benzene derivatives provide a foundational understanding. The aniline moiety, with its electron-donating amino group, generally deactivates the aromatic ring towards nucleophilic attack unless strong electron-withdrawing groups are present at the ortho or para positions.

In the case of this compound, the primary sites susceptible to nucleophilic attack are the carbon atom of the methoxymethyl group and, under specific conditions, the aromatic ring itself.

Attack on the Methoxymethyl Group: The N-(methoxymethyl) group can be a target for nucleophiles. The ether linkage is susceptible to cleavage under acidic conditions, where the oxygen atom is protonated, making the adjacent carbon more electrophilic and thus more prone to attack by a nucleophile. This would lead to the formation of 2,6-diethylaniline and formaldehyde or its derivatives.

Attack on the Aromatic Ring: Direct nucleophilic attack on the aromatic ring of this compound is generally unfavorable due to the presence of electron-donating diethyl and N-(methoxymethyl) groups. However, if the ring were modified with potent electron-withdrawing substituents, the SNAr mechanism could become relevant. This mechanism typically proceeds via a two-step addition-elimination process, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.

Photochemical Transformation and Photolysis Mechanisms

The photochemical behavior of this compound is critical to understanding its environmental persistence. Photolysis, or the degradation of a compound by light, can be a significant transformation pathway.

Identification of Photodegradation Products

Quantum Yield Determinations and Photoreactivity Studies

Quantitative data on the quantum yield and photoreactivity of this compound are currently lacking in published research. Quantum yield is a measure of the efficiency of a photochemical process, representing the number of moles of a substance that react per mole of photons absorbed. Such studies would be essential to accurately model the environmental phototransformation rate of this compound. Factors influencing its photoreactivity would include the solvent, pH, and the presence of photosensitizers in the environment.

Enzymatic Catalysis in Compound Degradation

The biodegradation of this compound is likely mediated by various microbial enzymes. These biocatalysts can facilitate the breakdown of the compound into less complex and potentially less harmful substances.

Characterization of Specific Hydrolases and Oxidoreductases

There is a notable absence of studies specifically identifying and characterizing hydrolases and oxidoreductases involved in the degradation of this compound. However, based on the metabolism of other herbicides and aniline derivatives, it is plausible that cytochrome P450 monooxygenases (a type of oxidoreductase) could play a role in the initial steps of degradation, such as N-dealkylation and ring hydroxylation. Hydrolases could be involved in the cleavage of the ether bond in the methoxymethyl group.

Enzyme Reaction Mechanisms and Substrate Specificity

Detailed enzymatic reaction mechanisms and substrate specificity for the degradation of this compound have not yet been elucidated. Understanding the active site of the involved enzymes and the specific interactions with the substrate would be crucial for developing bioremediation strategies. Research in this area would need to focus on isolating microorganisms capable of degrading this compound and then identifying and characterizing the specific enzymes responsible for the transformation.

Intramolecular Rearrangement Mechanisms and Cyclization Products

While specific research on the intramolecular rearrangement and cyclization of this compound is not extensively documented in publicly available literature, its structural motifs suggest potential pathways for cyclization based on well-established reactions of related N-substituted anilines. These reactions typically proceed via electrophilic attack on the electron-rich aniline ring, leading to the formation of various heterocyclic systems. The presence of the N-(methoxymethyl) group and the diethyl-substituted aromatic ring influences the reactivity and regioselectivity of these potential transformations.

One plausible pathway involves an acid-catalyzed intramolecular electrophilic substitution, analogous to the initial steps of reactions like the Bischler-Napieralski or Pomeranz-Fritsch type syntheses. In this scenario, the N-(methoxymethyl) group can act as a precursor to an electrophilic species. Under acidic conditions, the methoxy group can be protonated and eliminated as methanol, generating a reactive N-acyliminium ion or a related carbocationic intermediate. This electrophile can then attack the ortho or para positions of the diethylaniline ring. However, with both ortho positions blocked by ethyl groups, cyclization would likely be directed to the para position if it were unsubstituted. In the case of 2,6-diethylaniline, the para position is typically open for substitution.

Another possibility is a thermal rearrangement, where the N-(methoxymethyl) group could potentially migrate to the aromatic ring. However, such rearrangements of N-alkylanilines often require high temperatures and may yield a mixture of products.

The cyclization products would be dependent on the specific reaction conditions and the nature of any co-reactants. For instance, in a reaction mimicking the Pomeranz-Fritsch synthesis of isoquinolines, condensation with a carbonyl compound would be required prior to cyclization. Similarly, a Bischler-Napieralski type reaction would necessitate the presence of an acyl group.

Given the structure of this compound, a hypothetical acid-catalyzed intramolecular cyclization could proceed as outlined below.

Hypothetical Acid-Catalyzed Cyclization:

Under strong acid catalysis (e.g., H₂SO₄, PPA), the methoxymethyl group can be viewed as a synthon for a formyl group equivalent after hydrolysis and subsequent reaction. The key step would be the generation of an electrophilic species that can attack the aromatic ring.

A plausible mechanism would involve the following steps:

Protonation of the methoxy group.

Elimination of methanol to form a highly reactive N-methyleneanilinium ion.

Intramolecular electrophilic attack of this ion on the aniline ring. Due to the steric hindrance from the two ethyl groups at the ortho positions, this attack is electronically and sterically directed towards the para position.

Subsequent rearomatization would lead to a tetrahydroquinoline derivative.

The table below summarizes the potential starting material, key intermediates, and the final cyclized product for this hypothetical intramolecular rearrangement.

| Reactant | Key Intermediate | Potential Cyclization Product | Reaction Type |

| This compound | N-methyleneanilinium ion | 5,7-Diethyl-1,2,3,4-tetrahydroquinoline | Acid-catalyzed intramolecular cyclization |

It is important to note that the actual outcome of such a reaction could be influenced by various factors, including the choice of acid catalyst, reaction temperature, and solvent. Furthermore, side reactions, such as polymerization or intermolecular condensation, could also occur. The research into the specific intramolecular reactions of this compound would be necessary to validate these proposed pathways and characterize the resulting products.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Structural Identification

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition and identifying the structure of 2,6-Diethyl-N-(methoxymethyl)aniline. The compound has a molecular formula of C₁₂H₁₉NO and a monoisotopic mass of 193.1467 g/mol . nih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound, even at trace levels. nih.govmdpi.comepa.gov In a typical GC-MS analysis, the compound would be separated from a mixture on a chromatographic column and then introduced into the mass spectrometer for ionization and detection.

Expected Fragmentation in GC-MS:

α-Cleavage: A common fragmentation pathway for N-alkylanilines is the cleavage of the C-N bond. For this compound, cleavage of the N-CH₂ bond would be expected, leading to the formation of a resonance-stabilized ion.

Loss of the Methoxymethyl Group: The molecule could lose the methoxymethyl group (-CH₂OCH₃) to generate a fragment ion corresponding to the 2,6-diethylaniline (B152787) radical cation.

Benzylic Cleavage: Cleavage of the ethyl groups at the benzylic position is also a plausible fragmentation pathway.

A data table summarizing the predicted major fragments in the GC-MS spectrum is presented below.

| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Origin |

| [C₁₂H₁₉NO]⁺• | 193 | Molecular Ion |

| [C₁₁H₁₆N]⁺ | 162 | Loss of -OCH₃ |

| [C₁₀H₁₄N]⁺ | 148 | Loss of -CH₂OCH₃ |

| [C₉H₁₂N]⁺ | 134 | Loss of an ethyl group from the [C₁₁H₁₆N]⁺ fragment |

| [CH₂OCH₃]⁺ | 45 | Methoxymethyl cation |

This table is predictive and based on general fragmentation principles.

Tandem mass spectrometry (MS/MS) provides more detailed structural information by isolating a specific ion (the precursor ion) and subjecting it to collision-induced dissociation (CID) to generate a series of product ions. This technique is invaluable for elucidating fragmentation pathways. ncsu.edunih.gov

For this compound, the protonated molecule [M+H]⁺ (m/z 194) would likely be selected as the precursor ion in an MS/MS experiment. The fragmentation of this ion would provide insights into the connectivity of the molecule.

Proposed MS/MS Fragmentation Pathway of [M+H]⁺:

Neutral Loss of Methanol (B129727): A likely initial fragmentation step would be the neutral loss of methanol (CH₃OH) from the protonated molecule, resulting in a prominent product ion.

Loss of Formaldehyde (B43269): Another plausible pathway is the loss of formaldehyde (CH₂O).

Cleavage of the N-Methylene Bond: The bond between the nitrogen and the methoxymethyl group could cleave, leading to characteristic fragment ions.

Below is a table outlining the predicted product ions from an MS/MS analysis of the [M+H]⁺ precursor ion of this compound.

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss |

| 194 | 162 | CH₃OH |

| 194 | 164 | CH₂O |

| 194 | 148 | CH₂OCH₃ radical |

| 194 | 45 | C₁₀H₁₅N |

This table is predictive and based on established fragmentation mechanisms for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. nih.gov

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. Based on the structure, the following proton signals are expected:

Aromatic Protons: The three protons on the benzene (B151609) ring will likely appear as a multiplet or as a triplet and a doublet, characteristic of a 1,2,3-trisubstituted benzene ring.

Ethyl Group Protons: The two equivalent ethyl groups will each show a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃).

N-Methylene Protons: The protons of the -N-CH₂-O- group are expected to appear as a singlet.

Methoxyl Protons: The three protons of the methoxy (B1213986) group (-OCH₃) will also appear as a singlet.

The predicted chemical shifts (δ) in ppm, multiplicities, and integrations for the protons of this compound are summarized in the table below.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (H-3, H-5) | ~6.9-7.2 | Doublet | 2H |

| Aromatic (H-4) | ~6.8-7.1 | Triplet | 1H |

| N-CH₂-O | ~4.5-5.0 | Singlet | 2H |

| -OCH₃ | ~3.3-3.6 | Singlet | 3H |

| Ar-CH₂-CH₃ | ~2.5-2.8 | Quartet | 4H |

| Ar-CH₂-CH₃ | ~1.1-1.4 | Triplet | 6H |

These are estimated values based on typical chemical shifts for similar functional groups. researchgate.netsigmaaldrich.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

Expected ¹³C NMR Signals:

Aromatic Carbons: Six signals are expected for the aromatic carbons, with the substituted carbons (C-1, C-2, C-6) appearing at lower field than the protonated carbons (C-3, C-4, C-5).

Ethyl Group Carbons: Two signals will correspond to the methylene and methyl carbons of the ethyl groups.

N-Methylene Carbon: A signal for the -N-CH₂-O- carbon.

Methoxyl Carbon: A signal for the -OCH₃ carbon.

The following table presents the predicted chemical shifts for the carbon atoms in this compound.

| Carbon Type | Predicted Chemical Shift (ppm) |

| C-1 (Ar-N) | ~145-150 |

| C-2, C-6 (Ar-C-Et) | ~130-135 |

| C-3, C-5 (Ar-CH) | ~126-129 |

| C-4 (Ar-CH) | ~120-125 |

| -N-CH₂-O- | ~75-80 |

| -OCH₃ | ~55-60 |

| Ar-CH₂-CH₃ | ~24-28 |

| Ar-CH₂-CH₃ | ~13-16 |

These are estimated values based on known substituent effects and data for analogous compounds. researchgate.net

The presence of bulky diethyl groups at the ortho positions of the aniline (B41778) ring, in conjunction with the N-(methoxymethyl) substituent, is expected to introduce significant steric hindrance. This steric crowding can restrict the rotation around the C(aryl)-N bond, potentially leading to the existence of rotational isomers (atropisomers) that are stable on the NMR timescale at room temperature. researchgate.netrsc.orgresearchgate.netresearchgate.net

Dynamic NMR (DNMR) spectroscopy is the primary technique used to study such conformational dynamics. By acquiring NMR spectra at different temperatures, it is possible to observe the coalescence of signals corresponding to the different rotamers as the rate of interconversion increases with temperature. From this data, the energy barrier to rotation (ΔG‡) can be calculated.

While no specific studies on the rotational isomerism of this compound have been reported, research on other ortho-substituted anilines has shown that the energy barrier to rotation is influenced by the size of the ortho substituents and the nature of the N-substituents. researchgate.net The presence of two ethyl groups is expected to create a substantial barrier to rotation. The methoxymethyl group on the nitrogen atom would further contribute to this steric hindrance. Therefore, it is highly probable that this compound exhibits restricted rotation around the C-N bond, and this dynamic behavior could be characterized using variable-temperature NMR studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Intermolecular Interactions

UV-Vis spectroscopy serves as a fundamental tool for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of ultraviolet and visible light provides insights into the conjugated π-electron system of the benzene ring and the influence of its substituents.

Aniline itself exhibits two primary absorption bands in the UV region. The first, a strong absorption around 230-240 nm, is attributed to the π → π* transition of the benzene ring. A second, weaker band, typically observed around 280-290 nm, is also a π → π* transition, often referred to as the B-band, which is characteristic of the benzene chromophore. The presence of the amino group and alkyl substituents on the ring influences the position and intensity of these bands.

For 2,6-diethylaniline, the parent amine of the target compound, the alkyl groups are expected to cause a slight bathochromic (red) shift of these absorption bands due to their electron-donating inductive effect. The N-(methoxymethyl) substituent is also anticipated to contribute to a minor shift in the absorption maxima. The electronic transitions for this compound would therefore likely involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the substituted benzene ring.

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Expected Transition | Probable Wavelength Range (nm) |

|---|---|

| π → π* | 240 - 255 |

Note: The data in this table is hypothetical and based on the expected spectral characteristics of structurally similar compounds.

Substituted anilines are known to act as electron donors in the formation of charge-transfer (CT) complexes with suitable electron acceptors. These complexes exhibit a new, characteristic absorption band in the UV-Vis spectrum that is not present in the spectra of the individual donor or acceptor molecules. The energy of this CT band is related to the ionization potential of the electron donor and the electron affinity of the acceptor.

While specific studies on the charge-transfer complexation of this compound are not extensively documented, the behavior of other N-substituted anilines with common π-electron acceptors like tetracyanoethylene (B109619) (TCNE) and chloranil (B122849) provides a strong basis for understanding these interactions. The formation of a CT complex involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the aniline derivative to the lowest unoccupied molecular orbital (LUMO) of the electron acceptor.

The steric hindrance from the two ethyl groups at the 2 and 6 positions on the aniline ring in this compound may influence the geometry and stability of the resulting charge-transfer complex. However, the nitrogen atom's lone pair remains available for donation, suggesting that it would readily form CT complexes. The position of the new absorption band would be indicative of the strength of the donor-acceptor interaction.

Advanced Chromatographic Separation Techniques

Chromatographic methods are indispensable for the isolation and quantification of this compound, particularly in complex mixtures such as environmental samples or industrial process streams.

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the analysis of aniline derivatives. Given that this compound is structurally related to the herbicide alachlor (B1666766), analytical methods developed for alachlor and its metabolites are highly relevant. nih.govsielc.comnih.gov

A common approach for the separation of such compounds is reversed-phase HPLC. In this mode, a non-polar stationary phase, typically a C18-bonded silica, is used in conjunction with a polar mobile phase. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water would be appropriate. nih.govmdpi.com The precise ratio of the organic solvent to water can be optimized to achieve the desired retention time and separation from other components in the sample. Detection is typically performed using a UV detector, with the wavelength set to one of the absorption maxima of the analyte, likely in the range of 210-254 nm. nih.govsielc.com

Table 2: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

Note: These parameters are based on methods for structurally similar compounds and would require optimization for the specific analysis of this compound.

For the analysis of highly complex samples where single-dimension HPLC may not provide sufficient resolution, two-dimensional liquid chromatography (2D-LC) offers significantly enhanced separation power. This technique involves coupling two different chromatographic systems, where fractions from the first dimension are transferred to a second, orthogonal separation column.

In the context of analyzing industrial or environmental samples for this compound and its potential degradation products or related impurities, a 2D-LC setup could employ two different reversed-phase columns with different selectivities or a combination of different separation modes (e.g., normal-phase and reversed-phase). This approach is particularly valuable for resolving co-eluting peaks and providing a more comprehensive profile of the sample. The analysis of chloroacetanilide herbicide metabolites in environmental water samples has demonstrated the utility of multidimensional chromatographic techniques for achieving the necessary selectivity and sensitivity. usgs.govnih.govusgs.govnih.gov The increased peak capacity of 2D-LC allows for the separation of trace analytes from a complex matrix, which is often a challenge in environmental and industrial analysis.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Molecular Architecture and Electronic Configuration

Quantum chemical calculations are fundamental to establishing a baseline understanding of a molecule's three-dimensional shape, electron distribution, and energetic stability. These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for determining the ground-state properties of medium to large-sized molecules. Instead of calculating the complex many-electron wavefunction, DFT calculates the electron density, from which all ground-state properties can be derived.

For molecules structurally related to 2,6-Diethyl-N-(methoxymethyl)aniline, such as chloroacetanilide herbicides, DFT has been successfully employed to investigate their degradation mechanisms. nih.govnih.gov Functionals like the dispersion-corrected hybrid functional wB97XD have proven effective in these studies. nih.govnih.gov Such calculations for this compound would yield critical data, including optimized molecular geometry (bond lengths and angles), Mulliken or Natural Bond Orbital (NBO) atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Illustrative DFT Applications in Analyzing Related Compounds

| Parameter | Application | Relevance to this compound |

|---|---|---|

| Optimized Geometry | Determines the most stable 3D arrangement of atoms. | Predicts bond lengths, bond angles, and dihedral angles. |

| Orbital Energies (HOMO/LUMO) | The energy gap indicates chemical reactivity and stability. | Helps identify the molecule's electron-donating and accepting capabilities. |

| Electron Density Distribution | Maps regions of high and low electron density. | Reveals charge distribution and potential sites for chemical reactions. |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and orbital interactions. | Provides insights into electronic reorganization during reactions. nih.gov |

This table is interactive. Click on the headers to sort.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate electronic structures and energies, often considered the "gold standard" in computational chemistry.

While more computationally expensive than DFT, ab initio calculations serve as a crucial benchmark. For a molecule like this compound, high-accuracy single-point energy calculations using a method like CCSD(T) on a DFT-optimized geometry could be performed to validate the accuracy of the chosen density functional. This ensures that the more efficient DFT method provides a reliable description of the system for more extensive calculations, such as reaction pathway modeling.

The accuracy of any quantum chemical calculation is dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more accurate representation of the orbitals at a higher computational cost.

In studies of structurally similar chloroacetanilide herbicides, Pople-style basis sets such as 6-311++G(2d,2p) have been utilized. nih.gov The "++" indicates the addition of diffuse functions on all atoms, which are important for describing systems with lone pairs or anions, while "(2d,2p)" denotes the inclusion of polarization functions that allow for more flexibility in describing bond shapes. The selection of a basis set is always a compromise between the desired accuracy and the available computational resources. For a molecule the size of this compound, a basis set like 6-31G(d) might be used for initial geometry optimizations, followed by more accurate single-point energy calculations with a larger basis set like 6-311++G(2d,2p).

Theoretical Modeling of Reaction Pathways and Transition States

Beyond static molecular properties, computational chemistry excels at exploring the dynamics of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely pathways for a molecule to transform from reactant to product.

Theoretical models can predict the key energetic parameters that govern a chemical reaction. The change in Gibbs free energy (ΔG) between products and reactants determines the thermodynamic feasibility (spontaneity) of a reaction. The activation free energy (ΔG‡), which is the energy difference between the reactants and the transition state, determines the reaction rate (kinetics).

Computational studies on the degradation of related chloroacetanilide herbicides have calculated activation free energies for nucleophilic substitution (SN2) reactions. nih.govnih.gov For instance, the nucleophilic attack of a sulfide (B99878) ion on various chloroacetanilides was found to have activation free energies of around 18-22 kcal/mol, indicating the kinetic viability of such pathways. nih.gov A similar approach could be applied to model potential metabolic or degradation pathways of this compound, providing quantitative predictions of reaction rates and product distributions.

Table 2: Example Calculated Activation Free Energies for SN2 Reactions in Related Herbicides

| Herbicide | Nucleophile | Computational Method | Activation Free Energy (kcal/mol) |

|---|---|---|---|

| Propachlor | HS⁻ | wB97XD/6-311++G(2d,2p) | ~18 |

| Alachlor (B1666766) | HS⁻ | wB97XD/6-311++G(2d,2p) | ~18 |

| Metolachlor (B1676510) | HS⁻ | wB97XD/6-311++G(2d,2p) | ~18 |

Data sourced from studies on chloroacetanilide degradation mechanisms. nih.gov

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or system as a function of its geometry. By exploring the PES, computational chemists can map out the entire course of a reaction. Stationary points on the PES correspond to reactants, products, and intermediates (local minima), as well as transition states (first-order saddle points).

For a multi-step reaction, the PES reveals the sequence of elementary steps, the structure of all intermediates, and the transition state connecting each step. Techniques such as intrinsic reaction coordinate (IRC) calculations can be used to confirm that a calculated transition state correctly connects the desired reactant and product. Reaction force analysis can provide further detail about the electronic and geometric changes that occur along the reaction pathway. nih.gov For this compound, exploring the PES for reactions like hydrolysis or oxidation would provide a detailed, step-by-step mechanistic picture of its chemical transformations.

Computational Spectroscopy and Prediction of Spectral Parameters

Computational spectroscopy is a vital area of theoretical chemistry that predicts the spectral properties of molecules. For this compound, these techniques can simulate NMR and UV-Vis spectra, aiding in structural elucidation and the interpretation of experimental results.

The prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), is a cornerstone of computational chemistry for structural analysis. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose. The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is particularly effective for calculating nuclear magnetic shielding tensors. nih.gov

The process typically involves an initial geometry optimization of the this compound molecule using a selected functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). Following optimization, the NMR shielding tensors are computed at the same or a higher level of theory. nih.gov The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), using the following equation: δ = σ_ref - σ_iso.

For complex molecules like substituted anilines, a combination of molecular mechanics (MM) for initial conformational searches and subsequent DFT/GIAO calculations for NMR predictions can be employed to account for different stable conformers. nih.gov The steric hindrance from the two ethyl groups at the ortho positions significantly influences the conformation of the N-(methoxymethyl) group and the orientation of the lone pair on the nitrogen atom, which in turn affects the chemical shifts of the aromatic and substituent protons and carbons. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO method with the B3LYP functional and a 6-311+G(2d,p) basis set. These values are illustrative of the data that can be generated through computational methods.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H (3,5) | 6.95 | Aromatic-C (1) | 145.2 |

| Aromatic-H (4) | 7.10 | Aromatic-C (2,6) | 133.8 |

| N-CH₂-O | 4.85 | Aromatic-C (3,5) | 126.5 |

| O-CH₃ | 3.30 | Aromatic-C (4) | 128.9 |

| Ethyl-CH₂ | 2.60 | N-CH₂-O | 82.1 |

| Ethyl-CH₃ | 1.20 | O-CH₃ | 58.3 |

| Ethyl-CH₂ | 24.7 | ||

| Ethyl-CH₃ | 14.1 |

Note: These are theoretical predictions and may differ from experimental values.

Time-Dependent Density Functional Theory (TD-DFT) is the preeminent method for calculating the electronic absorption spectra of molecules in the ultraviolet-visible (UV-Vis) range. mdpi.comrsc.org This method predicts the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max), as well as the oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net

The methodology for this compound would involve first optimizing the ground-state geometry using DFT. Subsequently, a TD-DFT calculation is performed on the optimized structure to compute the energies and characteristics of the electronic transitions. mdpi.com The choice of functional, such as B3LYP or CAM-B3LYP, and basis set is crucial for obtaining accurate results, especially for systems that may involve charge-transfer excitations. researchgate.net

For aniline (B41778) derivatives, the primary electronic transitions are typically π → π* transitions within the aromatic ring. The substitution pattern, including the electron-donating diethyl groups and the N-(methoxymethyl) group, will influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption bands. The ortho-diethyl substitution can cause a slight distortion of the planar aniline system, which can also affect the electronic transitions.

Table 2: Predicted UV-Vis Absorption Data for this compound

This table shows illustrative UV-Vis absorption data for this compound as predicted by TD-DFT calculations (B3LYP/6-311++G(d,p)) in a solvent like ethanol, simulated using a Polarizable Continuum Model (PCM).

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 295 | 0.085 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 248 | 0.150 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 215 | 0.210 | HOMO → LUMO+1 (π → π*) |

Note: This data is for illustrative purposes, representing typical outputs of TD-DFT calculations.

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide detailed insights into its conformational flexibility and the influence of different solvent environments on its structure and dynamics. nih.govnih.gov

An MD simulation models the molecule as a collection of atoms governed by a force field, which is a set of parameters describing the potential energy of the system as a function of atomic coordinates. The simulation solves Newton's equations of motion for the system, yielding a trajectory that describes the positions and velocities of the atoms over time. nih.gov

To study solvent effects, the this compound molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water, methanol (B129727), chloroform). rsc.org The simulation then reveals how intermolecular interactions, such as hydrogen bonding and van der Waals forces between the solute and solvent, influence the conformational preferences of the molecule. nih.gov The bulky diethyl groups restrict the rotation around the C-N bond, and the simulation can quantify the preferred torsional angles and the energy barriers between different conformations.

By analyzing the MD trajectory, one can construct a conformational landscape, often represented as a Ramachandran-like plot or a free energy surface, which highlights the most stable and frequently visited conformations. nih.gov This information is crucial for understanding how the molecule's shape adapts to its environment, which can be a key determinant of its chemical reactivity and biological activity.

Interdisciplinary Research Perspectives and Future Avenues

Development of Novel Analytical Platforms for Environmental and Biological Matrices

The detection and quantification of 2,6-Diethyl-N-(methoxymethyl)aniline in complex environmental and biological samples are crucial for understanding the fate and impact of its parent compound, Alachlor (B1666766). Future research in this area is geared towards the development of more sensitive, efficient, and high-throughput analytical platforms.

Current methodologies for the analysis of related chloroacetanilide herbicide metabolites in water often involve high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS). usgs.govresearchgate.net For instance, methods combining solid-phase extraction (SPE) with HPLC/MS have been successfully employed for the trace analysis of oxanilic and sulfonic acid metabolites of acetochlor, alachlor, and metolachlor (B1676510) in surface and groundwater. usgs.gov These methods have achieved low limits of quantitation, in the range of 0.05 to 0.20 µg/L. usgs.govresearchgate.net

Future advancements could focus on the development of novel extraction techniques that offer higher recovery and minimize matrix effects. Innovations in mass spectrometry, such as high-resolution mass spectrometry (HRMS), could provide enhanced selectivity and sensitivity, enabling the detection of even lower concentrations of this compound and its transformation products. Furthermore, the development of biosensors and immunoassays could offer rapid, on-site screening capabilities for environmental and biological monitoring.

Table 1: Comparison of Analytical Methods for Herbicide Metabolites

| Analytical Technique | Sample Matrix | Extraction Method | Detection Method | Limit of Quantitation (LOQ) | Reference |

|---|---|---|---|---|---|

| HPLC-DAD | Water | SPE | Diode Array Detection | 0.20 µg/L | usgs.govresearchgate.net |

| HPLC/MS | Water | SPE | Mass Spectrometry | 0.05 µg/L | usgs.govresearchgate.net |

| HPLC/ESP/MS | Surface and Groundwater | SPE | Electrospray Mass Spectrometry | 0.01 µg/L | usgs.gov |

| GC/MS | Serum | Liquid-Liquid Extraction & Derivatization | Mass Spectrometry | 0.1 mg/L (for aniline) | nih.gov |

Comprehensive Mechanistic Studies Integrating Experimental and Computational Data

Understanding the reaction mechanisms involving this compound is fundamental to predicting its environmental fate, biological activity, and potential for transformation. A key metabolic pathway for this compound is N-dealkylation, a process catalyzed in biological systems by enzymes such as cytochrome P450. mdpi.com

Future research should aim to conduct comprehensive mechanistic studies that integrate both experimental and computational approaches. Experimental studies could involve kinetic analysis, isotope labeling, and product identification to elucidate the reaction pathways and intermediates. For instance, studies on the nitrosative N-dealkylation of N,N-dialkyl aromatic amines have revealed that the regioselectivity of the reaction is dependent on the acidity of the reaction mixture. rsc.org

Computational studies, utilizing methods like density functional theory (DFT), can provide detailed insights into the electronic structure, reaction energetics, and transition states of the N-dealkylation process. nih.govrsc.org Theoretical investigations into the N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450 have demonstrated that the reaction proceeds via a spin-selective mechanism and that environmental effects can influence the regioselectivity. nih.govrsc.org By combining experimental data with computational models, a more complete and accurate understanding of the factors governing the reactivity of this compound can be achieved.

Rational Design of Related Compounds with Modified Reactivity Profiles

The principles of rational drug design can be applied to the structural framework of this compound to create novel compounds with tailored reactivity and biological activity. By systematically modifying the substituents on the aniline (B41778) ring and the N-methoxymethyl group, it is possible to influence the compound's electronic properties, steric hindrance, and metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) studies on substituted anilides have demonstrated that molecular connectivity indices can be used to model their antimicrobial activity. researchgate.netresearchgate.netijser.in Similar QSAR investigations could be applied to a series of this compound analogs to correlate their structural features with specific reactivity profiles, such as the rate of N-dealkylation or binding affinity to a particular biological target. For example, QSAR studies on aniline derivatives have shown that the Hammett constant (σ) can be correlated with their ability to induce the formation of protein free radicals. nih.gov

The synthesis of a library of functionalized 2,6-diethylaniline (B152787) derivatives would be a crucial first step in this process. By exploring a range of substituents with varying electronic and steric properties, researchers can systematically probe the structure-activity landscape and identify key structural motifs that govern the desired reactivity.

Table 2: Key Physicochemical Parameters in QSAR Studies of Anilines

| Parameter | Description | Relevance to Reactivity |

|---|---|---|

| Hammett Constant (σ) | A measure of the electronic effect of a substituent on an aromatic ring. | Influences the electron density at the reaction center, affecting reaction rates. nih.gov |

| Molecular Connectivity Indices (χ) | Topological descriptors that quantify the degree of branching and connectivity in a molecule. | Can correlate with various biological activities, including antimicrobial effects. researchgate.netresearchgate.net |

| Lipophilicity (logP) | The logarithm of the partition coefficient between octanol (B41247) and water, indicating a compound's hydrophobicity. | Affects membrane permeability and interaction with biological targets. nih.gov |

Exploration of Synthetic Applications Beyond Metabolic Pathways

While this compound is primarily recognized as a metabolite, its chemical structure holds potential for broader applications in organic synthesis. The N-(methoxymethyl) group is a well-known protecting group for amines, and its selective cleavage under specific conditions could be exploited in multi-step synthetic sequences. beilstein-journals.org

Future research could explore the utility of this compound as a synthetic intermediate or building block. The aniline nitrogen can act as a nucleophile, participating in a variety of bond-forming reactions to construct more complex molecules. For instance, N-alkylation of the parent 2,6-diethylaniline is a common strategy for synthesizing a range of derivatives.

Furthermore, the aromatic ring of this compound can be functionalized through electrophilic aromatic substitution reactions, introducing a variety of functional groups that can be further elaborated. The development of novel synthetic methodologies that utilize this compound as a starting material could lead to the efficient synthesis of new chemical entities with potential applications in materials science, medicinal chemistry, and agrochemicals.

Application of Artificial Intelligence and Machine Learning in Reaction Pathway Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, offering powerful tools for predicting reaction outcomes, elucidating reaction pathways, and designing novel synthetic routes. mit.eduzju.edu.cnchemrxiv.org These computational approaches can be particularly valuable in the study of complex molecules like this compound.

In the context of metabolic studies, AI models are being developed to predict the sites of metabolism and the structures of metabolites for xenobiotics. nih.gov Such models could be employed to predict the further metabolism of this compound in various organisms, providing valuable information for risk assessment and environmental monitoring. The integration of AI and machine learning into the study of this compound promises to accelerate the pace of discovery and provide deeper insights into its chemical behavior.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for quantifying 2,6-Diethyl-N-(methoxymethyl)aniline in environmental samples, and how should method validation be approached?

- Methodology : Use gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) for volatile analysis, or high-performance liquid chromatography (HPLC) with UV/Vis or MS detection for polar matrices. For method validation, include spike-recovery experiments (70–120% recovery range) and calibration curves (R² ≥ 0.995) using deuterated internal standards to account for matrix effects. Ensure limits of detection (LOD) ≤ 0.1 ppm and limits of quantification (LOQ) ≤ 0.5 ppm .

- Critical Considerations : Matrix interferences (e.g., humic acids in soil) may require solid-phase extraction (SPE) cleanup. Cross-validate results with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for confirmatory analysis .

Q. How is this compound synthesized, and what are the key reaction parameters?

- Methodology : Synthesize via alkylation of 2,6-diethylaniline (DEA) with chloromethyl methyl ether under basic conditions (e.g., NaHCO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C. Monitor reaction progress using thin-layer chromatography (TLC) or GC-MS. Purify via fractional distillation or column chromatography .

- Critical Considerations : Control moisture to avoid hydrolysis of the methoxymethyl group. Optimize molar ratios (DEA:chloromethyl methyl ether = 1:1.2) to minimize byproducts like N,N-dialkylated species .

Q. What are the primary degradation pathways of this compound in environmental systems?

- Methodology : Study oxidative degradation using advanced oxidation processes (AOPs) like Fenton’s reagent (Fe²⁺/H₂O₂) or photocatalytic ozonation. Identify intermediates via LC-HRMS (high-resolution MS) and compare with reference standards (e.g., 2,6-diethylaniline, catechol derivatives). Track reaction kinetics using pseudo-first-order models .

- Critical Considerations : Degradation efficiency depends on H₂O₂ dosage (e.g., 20–100% stoichiometric ratio) and pH (optimal at 3–5 for Fenton reactions). Monitor for toxic byproducts like chlorinated acetamides .

Advanced Research Questions

Q. How can conflicting data on this compound’s environmental persistence be resolved?

- Methodology : Conduct comparative studies under standardized OECD 307 (soil) and OECD 309 (water-sediment) guidelines. Use isotopically labeled ¹³C-compound to distinguish biotic vs. abiotic degradation. Employ qPCR to quantify microbial populations (e.g., Streptomyces spp.) capable of metabolizing the compound .

- Data Contradiction Analysis : Discrepancies may arise from varying hydrolysis conditions (e.g., basic vs. acidic). Replicate experiments with controlled hydrolysis (pH 7–9, 25°C) and validate using EPA-approved protocols for alachlor metabolite quantification .

Q. What strategies optimize the detection of trace-level this compound in complex biological matrices?

- Methodology : Implement a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction for tissue samples, followed by dispersive SPE with C18 and graphitized carbon black. Use isotope dilution analysis (e.g., ²H₅-labeled analog) to correct for recovery losses. Confirm identity via MS/MS fragmentation patterns (e.g., m/z 221 → 163 for DEA backbone) .

- Advanced Instrumentation : Couple GC×GC-TOF/MS for enhanced separation of co-eluting analytes in lipid-rich matrices .

Q. How does the substitution pattern on the aniline ring influence the reactivity of this compound in catalytic reactions?

- Methodology : Perform density functional theory (DFT) calculations to assess electronic effects of ethyl and methoxymethyl groups on reaction intermediates. Experimentally validate using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and compare yields with less-substituted analogs (e.g., 2,6-dimethylaniline) .

- Key Findings : Steric hindrance from 2,6-diethyl groups reduces nucleophilic attack at the nitrogen center, while the methoxymethyl group enhances solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.